

An In-Depth Technical Guide to the Molecular Structure and Stereoisomers of Pyraoxystrobin

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Compound of Interest

Compound Name: Pyraoxystrobin

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Abstract

Pyraoxystrobin is a broad-spectrum fungicide belonging to the strobilurin class of agrochemicals. Its efficacy is intrinsically linked to its specific molecular structure and stereochemistry. This technical guide provides a comprehensive overview of the molecular architecture of **pyraoxystrobin**, with a detailed focus on its stereoisomers. This document includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and isomeric separation, and visualizations of its structural aspects to support research and development efforts in the field of agrochemistry.

Molecular Structure

Pyraoxystrobin is chemically designated as methyl (2E)-2-[2-({[3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]oxy}methyl)phenyl]-3-methoxyprop-2-enoate[1]. Its molecular formula is $C_{22}H_{21}ClN_2O_4$, and it has a molecular weight of 412.87 g/mol [2].

The structure of **pyraoxystrobin** is characterized by several key functional groups that contribute to its fungicidal activity. These include a substituted pyrazole ring, an oxime ether linkage, and a β -methoxyacrylate group, which is the toxophore responsible for inhibiting mitochondrial respiration in fungi[3].

Key Structural Features:

- **Pyraoxystrobin Core:** A central phenyl ring substituted at the 2-position.
- **Pyrazole Moiety:** A 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl group attached via an ether linkage.
- **Methoxyacrylate Group:** A methyl-3-methoxypropenoate chain, which is characteristic of strobilurin fungicides.

The IUPAC name underscores the (E)-configuration of the double bond in the methoxyacrylate side chain, which is the more biologically active isomer[1][3].

Table 1: Molecular Identifiers for **Pyraoxystrobin**

Identifier	Value
IUPAC Name	methyl (2E)-2-[2-({[3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]oxy}methyl)phenyl]-3-methoxyprop-2-enoate[1]
CAS Number	862588-11-2[1]
Molecular Formula	C ₂₂ H ₂₁ ClN ₂ O ₄ [2]
Molecular Weight	412.87 g/mol [2]
SMILES	CN1C(=CC(=N1)C2=CC=C(C=C2)Cl)OCC3=C C=CC=C3/C(=C\OC)/C(=O)OC[1]
InChI Key	URXNNPCNKVAQRA-XMHGGMMESA-N[1]

Stereoisomerism

The primary form of stereoisomerism in **pyraoxystrobin** is geometric isomerism, arising from the restricted rotation around the C=C double bond in the β-methoxyacrylate group. This results in the existence of (E) and (Z) isomers.

A thorough analysis of the **pyraoxystrobin** structure reveals the absence of any chiral centers, meaning it does not exhibit enantiomerism or diastereomerism beyond the E/Z isomerism.

Geometric Isomers: (E) and (Z) Pyraoxystrobin

The spatial arrangement of the substituents around the double bond differs between the (E) and (Z) isomers, leading to distinct physicochemical properties and biological activities. The commercially produced **pyraoxystrobin** is predominantly the (E)-isomer, which has been shown to possess significantly higher fungicidal efficacy[3]. The (Z)-isomer is generally considered to be less active.

Table 2: Physicochemical Properties of **Pyraoxystrobin** Isomers

Property	(E)-Pyraoxystrobin	(Z)-Pyraoxystrobin
Melting Point	Data not available	Data not available
Boiling Point	Data not available	Data not available
Solubility in Water	Low	Data not available
LogP	4.48[2]	Data not available

Note: Specific experimental data for the individual isomers is limited in publicly available literature.

Experimental Protocols

Synthesis of (E)-Pyraoxystrobin

The synthesis of **pyraoxystrobin** is a multi-step process. A common method involves the Williamson ether synthesis, reacting an activated pyrazole intermediate with a substituted benzyl halide. The following is a generalized protocol based on available literature[4].

Protocol 3.1.1: Synthesis of (E)-Pyraoxystrobin

Materials:

- 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-ol
- methyl (E)-2-(2-(bromomethyl)phenyl)-3-methoxyacrylate

- Potassium carbonate (K_2CO_3)
- Acetone
- Dimethylformamide (DMF)

Procedure:

- In a round-bottom flask, dissolve 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-ol (1 equivalent) and potassium carbonate (1.5 equivalents) in acetone.
- To this suspension, add a solution of methyl (E)-2-(2-(bromomethyl)phenyl)-3-methoxyacrylate (1 equivalent) in DMF.
- Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
- Concentrate the filtrate under reduced pressure to remove the solvent.
- Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., hexane/ethyl acetate gradient) to yield pure (E)-**pyraoxystrobin**.
- Characterize the final product by 1H NMR, ^{13}C NMR, and mass spectrometry to confirm its structure and purity.

Separation of (E) and (Z) Isomers

The separation of the geometric isomers of **pyraoxystrobin** can be achieved using chromatographic techniques, most commonly High-Performance Liquid Chromatography (HPLC).

Protocol 3.2.1: HPLC Separation of (E) and (Z)-**Pyraoxystrobin** Isomers

Instrumentation and Conditions:

- HPLC System: A standard HPLC system equipped with a UV detector.

- Column: A reversed-phase C18 column is typically suitable for the separation of nonpolar to moderately polar compounds.
- Mobile Phase: A mixture of acetonitrile and water, or methanol and water, in an isocratic or gradient elution mode. The optimal ratio should be determined empirically.
- Flow Rate: Typically in the range of 0.5-1.5 mL/min.
- Detection Wavelength: Determined by the UV absorbance maxima of **pyraoxystrobin**.
- Injection Volume: 10-20 µL.

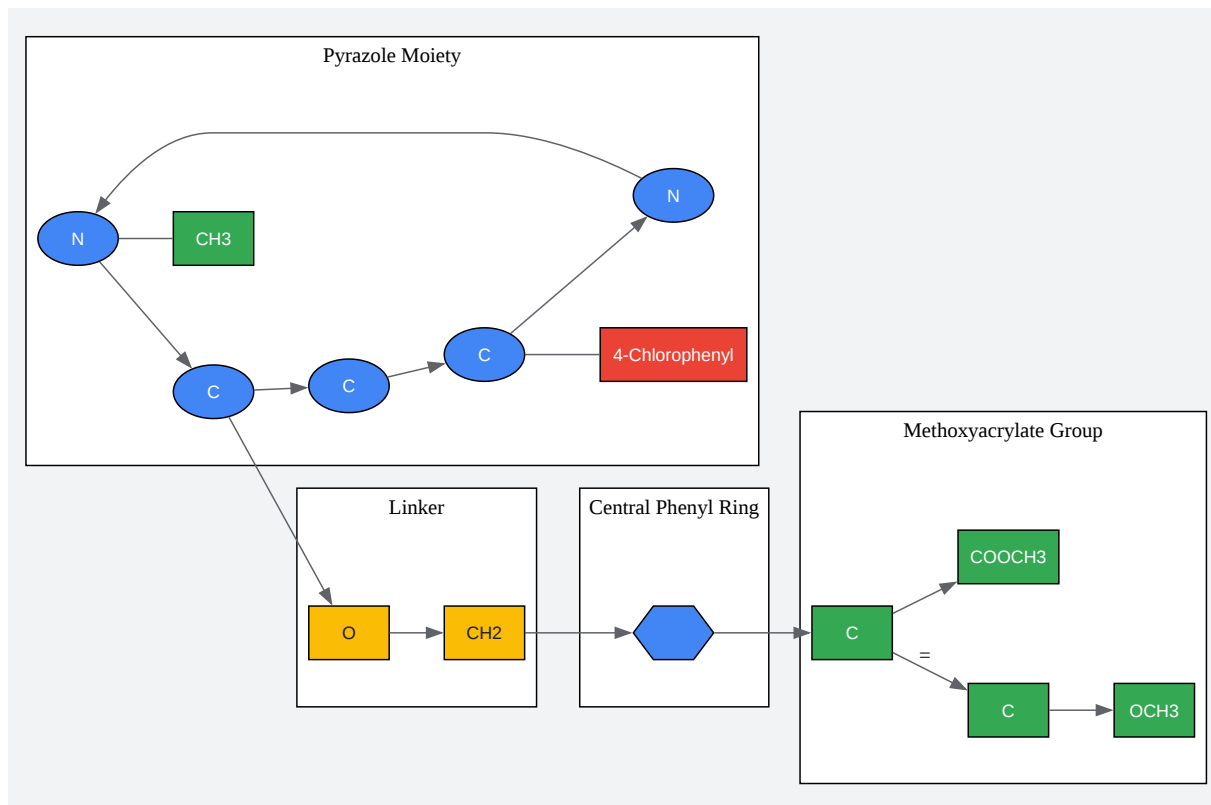
Procedure:

- Prepare a standard solution of the **pyraoxystrobin** isomer mixture in a suitable solvent (e.g., acetonitrile).
- Set up the HPLC system with the chosen column and mobile phase. Equilibrate the system until a stable baseline is achieved.
- Inject the standard solution onto the column.
- Monitor the elution profile at the predetermined wavelength. The (E) and (Z) isomers should elute at different retention times.
- For preparative separation, collect the fractions corresponding to each isomer peak.
- Analyze the collected fractions to confirm the purity of each isomer.

Visualizations

Molecular Structure of Pyraoxystrobin

The following diagram illustrates the 2D molecular structure of **pyraoxystrobin**, highlighting its key functional components.

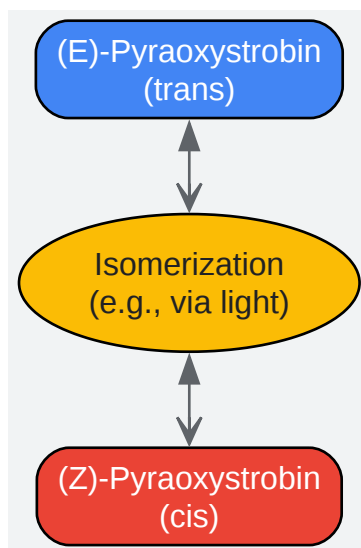


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Caption: 2D representation of the **pyraoxystrobin** molecular structure.

Stereoisomer Relationship

The relationship between the (E) and (Z) isomers of **pyraoxystrobin** is depicted below, illustrating the geometric difference around the acrylate double bond.



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References

- 1. Pyraoxystrobin | C₂₂H₂₁ClN₂O₄ | CID 45380417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyraoxystrobin | Fungal | 862588-11-2 | Invivochem [invivochem.com]
- 3. Azoxystrobin (Ref: ICI 5504) [sitem.herts.ac.uk]
- 4. CN103102308B - Method of preparing pyraoxystrobin - Google Patents [patents.google.com]
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